molecular formula C17H25Br B185862 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene CAS No. 153873-83-7

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

Cat. No. B185862
M. Wt: 309.3 g/mol
InChI Key: QUWHOIKFJBTGHZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is C17H25Br . The average mass is 309.284 Da and the monoisotopic mass is 308.113953 Da . It has 2 defined stereocentres .


Physical And Chemical Properties Analysis

The boiling point of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is predicted to be 363.0±21.0 °C . The density is predicted to be 1.129±0.06 g/cm3 . It appears as white needle-like crystals .

Scientific Research Applications

Synthesis and Material Science

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene and its derivatives play a significant role in the field of material science, particularly in the synthesis of liquid crystals and related compounds. For example, Feng Bo-cheng et al. (2004) reported the synthesis of 1-bromo-4-n-pentyl benzene, a liquid crystal intermediate, using bromobenzene, n-pentoyl chloride, and hydrazine hydrate as starting materials, achieving a high purity of 99.3% (Feng Bo-cheng, Pan Peng-yong, & Tang Lin-sheng, 2004). Similarly, Gray et al. (1988) synthesized a series of 1-(trans-4-alkylcyclohexylethyl)-4-alkyl- and -4-alkoxy-benzenes, showcasing their low melting and clearing points, making them suitable as additives in liquid crystal materials (Gray, Lacey, Scrowston, Shenouda, & Toyne, 1988).

Photoluminescence Properties

The photoluminescence properties of derivatives of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene are explored in material sciences. Liang Zuo-qi (2015) investigated the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene in both solution and solid-state, noting significant differences in fluorescence intensity and emission wavelengths (Liang Zuo-qi, 2015).

Chemical Reactivity and Mechanistic Studies

Research on the chemical reactivity of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene derivatives provides insights into their potential applications in various chemical reactions. For instance, Neverov and Brown (1998) studied the kinetics of reactions involving bis(sym-collidine)bromonium triflate with various alkenes, providing a deeper understanding of the reaction mechanisms (Neverov & Brown, 1998).

Computational Studies and Theoretical Approaches

Computational methods such as Density Functional Theory (DFT) are used to study the properties of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene derivatives. Patil et al. (2012) performed a DFT study on 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbons, highlighting the importance of theoretical approaches in understanding the properties of these compounds (Patil, Uthaisar, Barone, & Fahlman, 2012).

Catalytic Applications and Asymmetric Reactions

The derivatives of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene are also explored for their catalytic applications. For example, Jiang et al. (2006) incorporated trans-(1R,2R)-diaminocyclohexane into the framework of mesoporous silica, demonstrating its potential as a catalyst in asymmetric reactions (Jiang, Yang, Wang, Zhu, Yang, & Li, 2006).

Safety And Hazards

The compound is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

1-bromo-4-(4-pentylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25Br/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWHOIKFJBTGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801000794
Record name 1-Bromo-4-(4-pentylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801000794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

CAS RN

79832-89-6
Record name 1-Bromo-4-(4-pentylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801000794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-bromo-4-(trans-4-pentylcyclohexyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.261
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YB Kim, EJ Lim - 한국정보디스플레이학회: 학술대회논문집, 2002 - koreascience.kr
Tree-ring types liquid crystalline compounds having fluoro and isothiocyanate substituent [1] were synthesized and their physical properties were measured to evaluate the applications …
Number of citations: 0 koreascience.kr
N Liu, C Liu, Q Xu, Z Jin - 2011 - Wiley Online Library
The Sonogashira cross‐coupling reaction between aryl halides and terminal alkynes was carried out smoothly in water over a thermoregulated ligand–palladium catalyst under copper‐…
K Nayani, P Rai, N Bao, H Yu, M Mavrikakis… - Advanced …, 2018 - Wiley Online Library
The development of stimuli‐responsive materials suitable for use in wearable sensors is a key unresolved challenge. Liquid crystals (LCs) are particularly promising, as they do not …
Number of citations: 45 onlinelibrary.wiley.com
Y Zhao, R Feng, Y Shi, M Hu - Ultrasonics sonochemistry, 2005 - Elsevier
Sonochemistry in China between 1997 and 2002 - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books Corporate sign inSign in / register View PDF …
Number of citations: 23 www.sciencedirect.com

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